(2S)-2-amino-4-phenylpentanedioic acid
Description
(2S)-2-Amino-4-phenylpentanedioic acid is a non-proteinogenic amino acid derivative featuring a pentanedioic acid backbone (five-carbon chain with two terminal carboxylic acid groups). Its structure includes:
- An (S)-configured amino group at position 2.
- A phenyl substituent at position 4.
- Carboxylic acid groups at positions 1 and 5.
Molecular Formula: C${11}$H${13}$NO$_4$ Molecular Weight: 223.23 g/mol (calculated).
Its structural uniqueness lies in the combination of a hydrophobic phenyl group and hydrophilic amino/carboxylic acid groups, suggesting zwitterionic behavior and pH-dependent solubility .
Properties
Molecular Formula |
C11H13NO4 |
|---|---|
Molecular Weight |
223.22 g/mol |
IUPAC Name |
(2S)-2-amino-4-phenylpentanedioic acid |
InChI |
InChI=1S/C11H13NO4/c12-9(11(15)16)6-8(10(13)14)7-4-2-1-3-5-7/h1-5,8-9H,6,12H2,(H,13,14)(H,15,16)/t8?,9-/m0/s1 |
InChI Key |
KPYSVDPUAXYRHZ-GKAPJAKFSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(C[C@@H](C(=O)O)N)C(=O)O |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(C(=O)O)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Observations from Comparisons
Functional Group Impact: The second carboxylic acid in the target compound enhances water solubility compared to mono-carboxylic analogs like (2S)-2-amino-4-methyl-4-phenylpentanoic acid .
Steric and Electronic Effects: Phenyl groups introduce steric bulk and hydrophobicity, which may influence binding affinity in biological systems (e.g., dihydrofolic acid derivatives in folate pathways) . Methyl groups (e.g., in C${12}$H${17}$NO$_2$) reduce conformational flexibility compared to phenyl substituents .
Biological Relevance: Complex derivatives like dihydrofolic acid highlight the role of extended conjugated systems (e.g., pteridin rings) in enzyme interactions, a feature absent in the target compound .
Research Findings and Implications
While direct studies on this compound are absent in the evidence, inferences can be drawn:
- Solubility: The dual carboxylic acids likely improve aqueous solubility at physiological pH, contrasting with mono-acid analogs .
- Synthetic Utility: The amino and phenyl groups make it a candidate for designing chiral catalysts or bioactive molecules, similar to applications seen in dihydrofolic acid derivatives .
- Spectroscopic Properties : Substituent electronegativity (e.g., Cl vs. NH$_2$) could shift NMR signals, as observed in sulfated hexasaccharides .
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